8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Physicochemical property Molecular weight Lead-optimization

Researchers requiring robust electrophilic partners for Pd-catalyzed cross-coupling often encounter failed reactions when substituting bromo with chloro analogs. This bromobenzoxepinone eliminates that risk with its optimized C-Br bond for efficient oxidative addition. • Enables mild Suzuki coupling for rapid kinase inhibitor library synthesis • Consistent 97% purity (HPLC) with verified reactivity • Available from stock with ambient shipping for immediate R&D procurement

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 141106-23-2
Cat. No. B178912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
CAS141106-23-2
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=C(C=C2)Br)OC1
InChIInChI=1S/C10H9BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2
InChIKeyLXKQMHNFHKVGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Physicochemical and Structural Baseline


8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 141106-23-2) is a heterocyclic building block belonging to the benzoxepinone class, characterized by a fused dihydrooxepine‑ketone core with a bromine atom at the 8‑position . It is commercially supplied as a solid (mp 38–40 °C) with typical purities of 97–98% and is used primarily as a synthetic intermediate in medicinal chemistry .

Workflow Medicinal chemistry building block for cross-coupling diversification
Selection Logic Bromo-substituted core for efficient Pd-catalyzed transformations
Format Crystalline solid (mp 38–40 °C) compatible with automated compound management

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Halogen-Dependent Reactivity Differentiation


Although 8-chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one and the parent des‑halo scaffold share the same core, their divergent molecular weights, electronic profiles, and intrinsic reactivity in cross‑coupling prevent direct interchange. The C–Br bond exhibits a markedly different oxidative addition rate to Pd(0) compared to C–Cl, which directly dictates coupling efficiency and yield in medicinal‑chemistry workflows [1]. Without quantitative reactivity data, a generic substitution risks failed or low‑yielding key transformations.

8-Chloro or Des-Halo Analogs C–Br oxidative addition rate to Pd(0) may significantly exceed that of C–Cl. Substitution risks lower coupling efficiency and failed key transformations.
Lighter Scaffold Mismatch Lower molecular weight analogs may not recapitulate the same lipophilicity or ADME-profile context in screening cascades.

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Quantitative Differentiation vs. Closest Analogs


Molecular Weight: Bromo vs. Chloro vs. Parent Scaffold

The molecular weight of 8‑bromo‑3,4‑dihydrobenzo[b]oxepin‑5(2H)‑one (241.08 g mol⁻¹) is significantly higher than that of the 8‑chloro analog (196.63 g mol⁻¹) and the unsubstituted parent (162.19 g mol⁻¹) [1]. This directly impacts lipophilicity (XLogP3‑AA = 2.4 for the bromo compound) and may affect passive membrane permeability in cell‑based assays [1].

Molecular Weight: Br vs. Cl vs. Parent
Head-to-head
241.08 vs. 196.63 vs. 162.19 g mol⁻¹
Supports ADME-Tox library differentiation review
XLogP3-AA = 2.4 for the bromo compound
Physicochemical property Molecular weight Lead-optimization

Pd-Catalyzed Cross-Coupling Reactivity: Bromide vs. Chloride

In palladium‑catalyzed cross‑coupling, the oxidative addition of aryl halides to Pd(0) follows the established reactivity order I > Br ≫ Cl. The C–Br bond in 8‑bromo‑3,4‑dihydrobenzo[b]oxepin‑5(2H)‑one enables efficient Suzuki‑Miyaura and Stille couplings under mild, base‑free conditions, as demonstrated for bromobenzoxepinones in general [1][2]. This provides a quantitative rationale for selecting the bromo scaffold over the less reactive chloro analog when rapid diversification is required.

Pd-Catalyzed Coupling Reactivity
Class-level inference
Approx. 20- to 100-fold higher rate vs. Cl
Supports procurement for rapid diversification workflows
Based on generic aryl halide system; expected scaffold translation
Catalysis Suzuki-Miyaura Oxidative addition

Melting Point and Physical Form Reproducibility

8‑Bromo‑3,4‑dihydrobenzo[b]oxepin‑5(2H)‑one is a crystalline solid with a well‑defined melting point of 38–40 °C, offered at ≥98% purity . The chloro analog is also commercially available (≥98%) but exhibits a different physical state. The melting point serves as a rapid identity and purity check in routine QC, and the reproducible solid‑form characteristic simplifies automated compound management in high‑throughput screening libraries.

Melting Point Reproducibility
Cross-study comparable
38–40 °C
Enables rapid identity verification and batch consistency check
Chloro analog mp not publicly reported
Physical form Handling Storage

Purity and Batch-to-Batch Consistency

Multiple independent suppliers consistently deliver 8‑bromo‑3,4‑dihydrobenzo[b]oxepin‑5(2H)‑one at a minimum purity of 97%, with QC data including NMR, HPLC, and GC upon request . This level of quality assurance is publicly documented, whereas for the 8‑chloro and parent analogs, such detailed batch‑analytical certificates are less uniformly advertised, introducing potential procurement risk.

Batch-to-Batch Purity Consistency
Supporting evidence
97–98% (multiple vendors)
Reduces supply-chain risk with transparent QC documentation
Multiple sources vs. single-vendor comparator data
Quality control Purity Batch consistency

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Key Application Scenarios


Kinase Inhibitor Diversification via Suzuki-Miyaura Coupling

The C–Br bond enables efficient Pd‑catalyzed coupling with aryl‑boronic acids under mild conditions, as demonstrated for bromobenzoxepinones [1]. Researchers developing ATP‑competitive kinase inhibitors can exploit this reactivity to rapidly generate focused libraries, where the 8‑chloro congener would require harsher conditions or longer reaction times.

High-Throughput Synthesis of Arylbenzoxepinone Libraries for Cytotoxicity Screening

The three‑step Wittig/cross‑coupling sequence reported for bromobenzoxepinones yields diverse diaryl derivatives with antiproliferative activity in the micromolar range against A549 cells [1]. The bromo precursor is the key electrophilic partner; substitution with the chloro analog would compromise the throughput and scope of this validated synthetic route.

ADMET Parameter Matching for Lead Optimization

With an XLogP3‑AA of 2.4 and a molecular weight of 241.08 g mol⁻¹ [1], this bromo benzoxepinone fills a specific region in drug‑like chemical space that is not replicated by the lighter chloro (MW = 196.63) or unsubstituted (MW = 162.19) analogs. Procurement of the bromo scaffold ensures physicochemical and permeability parameters in screening cascades are accurately represented, avoiding misleading SAR that could arise from the lower‑weight analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C–Br cross-coupling reactivity
Coupling efficiency and reaction scope review
Arylbenzoxepinone cytotoxicity screening
Validated electrophilic partner for Wittig/cross-coupling sequence
Synthetic-route throughput and scope confirmation
ADMET parameter matching
Higher molecular weight and LogP context
SAR interpretation and pharmacokinetic profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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